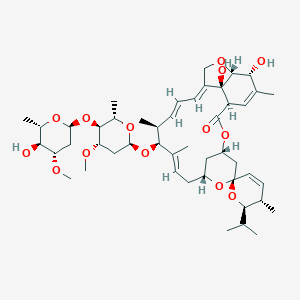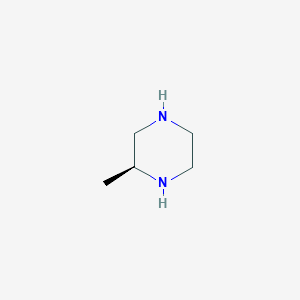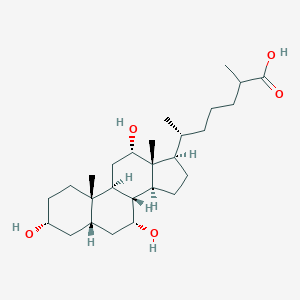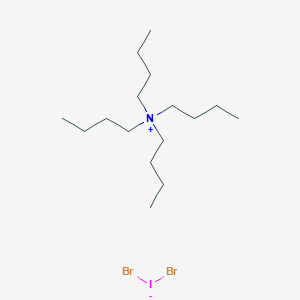
Tetrabutylammonium Dibromoiodide
Overview
Description
Tetrabutylammonium Dibromoiodide is a quaternary ammonium salt with the molecular formula C16H36Br2IN. It is a light yellow to brown powder or crystalline solid that is used in various chemical applications. This compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis and industrial processes .
Mechanism of Action
Target of Action
Tetrabutylammonium Dibromoiodide is a biochemical reagent . It is primarily used as a catalyst in various chemical reactions .
Mode of Action
This compound acts as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place. This compound is particularly efficient in catalyzing various alkylation, oxidation, reduction, and esterification processes .
Biochemical Pathways
It is known to be involved in the synthesis of various biologically promising heterocyclic scaffolds .
Result of Action
The result of this compound’s action is the facilitation of various chemical reactions. It is particularly efficient in catalyzing alkylation, oxidation, reduction, and esterification processes . The exact molecular and cellular effects would depend on the specific reaction being catalyzed.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its catalytic action can be affected by the temperature and the pH of the environment .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium Dibromoiodide has been found to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to act as a catalyst in various alkylation, oxidation, reduction, and esterification processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium Dibromoiodide can be synthesized by reacting tetrabutylammonium iodide with bromine. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Dissolve tetrabutylammonium iodide in an appropriate solvent such as acetonitrile.
- Slowly add bromine to the solution while maintaining a controlled temperature.
- Stir the reaction mixture until the formation of this compound is complete.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium Dibromoiodide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain organic reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It participates in nucleophilic substitution reactions, where the bromide or iodide ions are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are often employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted ammonium salts .
Scientific Research Applications
Tetrabutylammonium Dibromoiodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but contains only bromide ions.
Tetrabutylammonium Iodide: Contains iodide ions instead of bromide.
Tetrabutylammonium Chloride: Contains chloride ions and is used in similar applications
Uniqueness: Tetrabutylammonium Dibromoiodide is unique due to its combination of bromide and iodide ions, which provides distinct reactivity and properties compared to other tetrabutylammonium salts. This dual halide composition allows it to participate in a wider range of chemical reactions and enhances its utility as a reagent in organic synthesis .
Properties
InChI |
InChI=1S/C16H36N.Br2I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGDXLUTJIZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Br[I-]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551565 | |
| Record name | PUBCHEM_13867581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15802-00-3 | |
| Record name | PUBCHEM_13867581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dibromoiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


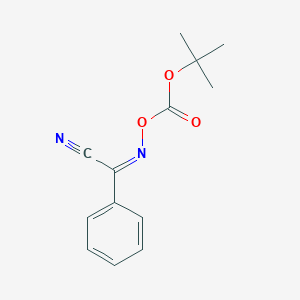
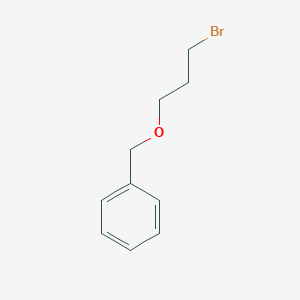
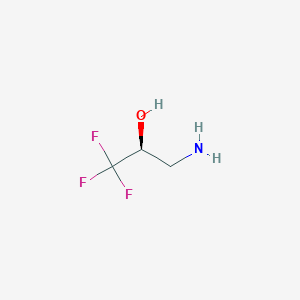
![N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide](/img/structure/B108128.png)

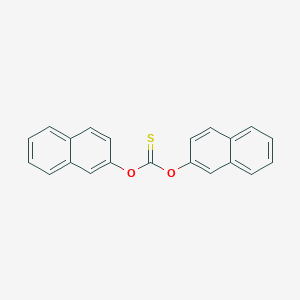
![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
